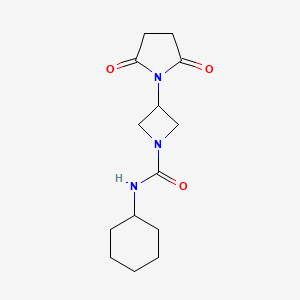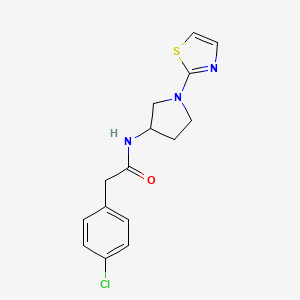
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide” is a chemical compound that has been studied for its potential anticancer activities . It is part of a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines . The exact synthesis process for “4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide” specifically is not detailed in the available sources.Scientific Research Applications
Anticancer Activity
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide: has been evaluated for its potential as an anticancer agent. A related compound, a pyrimidine derivative with a similar methoxynaphthalene moiety, has shown moderate to high antiproliferative activity, suggesting that the benzamide derivative may also possess anticancer properties . The compound could act as a tubulin polymerization inhibitor, disrupting the microtubule network essential for cell division and inducing apoptosis in cancer cells.
Tubulin Polymerization Inhibition
The compound’s structural similarity to known tubulin polymerization inhibitors implies that it could serve as a lead compound for the development of new anticancer drugs. By binding to the colchicine site of tubulin, it may inhibit the polymerization of tubulin into microtubules, a critical process in cell mitosis .
Cell Cycle Arrest
Given its potential role as a tubulin polymerization inhibitor, 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide may induce cell cycle arrest at the G2/M phase. This would prevent cancer cells from completing mitosis, leading to cell death .
Apoptosis Induction
The compound may also trigger apoptosis, or programmed cell death, in cancer cells. This is a desirable effect for anticancer drugs as it leads to the elimination of cancerous cells without affecting the surrounding healthy tissue .
Molecular Modeling Studies
Molecular modeling studies can be conducted to predict the binding affinity and orientation of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide within the tubulin protein. This information is crucial for understanding the compound’s mechanism of action and for designing derivatives with enhanced activity .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors or enzymes in the body .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may modulate various cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .
Future Directions
The future directions for the study of “4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide” could involve further exploration of its anticancer activities and potential applications in cancer treatment. Despite some antimitotic agents already used in the clinic for treatment of various kinds of cancer, drug resistance, toxicity, and side effects remain problems to be solved . Hence, the discovery and development of new anticancer agents such as “4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide” are still in progress .
properties
IUPAC Name |
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-15-10-8-14(9-11-15)20(22)21-18-12-13-19(23-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPUEXRBOKXVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)
![(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2888250.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)


![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)



![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
